Psoralen is primarily sourced from plants such as Psoralea corylifolia, celery, parsley, and various citrus fruits. It can also be synthesized chemically, allowing for the production of various derivatives, including Psoralen-C2 CEP, which may have enhanced pharmacological properties compared to the parent compound.
Psoralen-C2 CEP falls under the category of furocoumarins, which are characterized by a fused furan and coumarin structure. These compounds are known for their diverse biological activities, including photosensitizing effects and potential therapeutic applications in treating skin disorders like psoriasis and vitiligo.
The synthesis of Psoralen-C2 CEP can be approached through several methods, each focusing on constructing its unique tricyclic structure. Key methods include:
The synthesis often employs microwave-assisted techniques to enhance reaction efficiency and yield. Structural modifications during synthesis are crucial for optimizing pharmacological properties, including alterations at specific molecular positions that influence biological activity.
Psoralen-C2 CEP exhibits a planar tricyclic structure comprising a fused furan ring and coumarin core, forming a furocoumarin entity. The molecular formula typically includes carbon, hydrogen, and oxygen atoms arranged in a configuration conducive to intercalation with nucleic acids.
Psoralen-C2 CEP is known for its ability to undergo photocycloaddition reactions when exposed to ultraviolet light. This process involves:
The efficiency of these reactions is influenced by factors such as light wavelength and exposure time. The formation of singlet oxygen as a byproduct is also notable but competes with adduct formation.
The mechanism by which Psoralen-C2 CEP exerts its biological effects primarily involves:
Research indicates that psoralens can induce cell cycle arrest and apoptosis in rapidly dividing cells, making them useful in treating certain cancers.
Psoralen-C2 CEP has found numerous applications across various fields:
Psoralen's photochemical properties enable the formation of covalent interstrand crosslinks (ICLs) in nucleic acids upon ultraviolet A (UVA) irradiation (320–400 nm). This occurs via a two-step [2+2] photocycloaddition mechanism: (1) Psoralen intercalates into double-stranded DNA/RNA helices, positioning its furan and pyrone rings adjacent to pyrimidine bases (primarily thymine/uracil); (2) UVA exposure activates psoralen's 3,4 and 4',5' double bonds, facilitating cyclobutane ring formation with the 5,6 double bonds of opposing pyrimidines [2] [4]. This generates mono-adducts (reversible at 365 nm) or stable di-adducts (crosslinks), with a preference for 5'-TA sequences in DNA and UA motifs in RNA [8].
Crosslinking efficiency is critically dependent on molecular structure and linker length. Comparative analyses reveal aromatic crosslinkers (e.g., dipicolinic acid imidazolide, DPI) achieve >95% crosslinking due to optimal spatial conformation, while aliphatic variants (e.g., diglycolic acid) show ≤27% efficiency [8]. Psoralen's RNA crosslinking specificity enables transcriptome-wide mapping of RNA tertiary structures and interactions, as demonstrated by techniques like SHARC-exo (Spatial 2'-Hydroxyl Acylation Reversible Crosslinking), which resolves nucleotide spatial proximities at ≤1.5 nm precision [8]. This crosslinking disrupts nucleic acid replication and translation, directly contributing to psoralen's antiproliferative effects in malignancies like cutaneous T-cell lymphoma (CTCL) and glioma. In CTCL, PUVA (Psoralen + UVA) induces G2/M arrest and mitochondrial apoptosis via Bax upregulation and Bcl-2 suppression [6].
Table 1: Psoralen-Derived Crosslinking Efficiencies in Nucleic Acids
Crosslinker Type | Representative Compound | Crosslinking Efficiency (%) | Structural Basis |
---|---|---|---|
Aliphatic | Diglycolic acid | 27% | Flexible linker; susceptible to hydrolysis |
Aliphatic | Glutaric acid | 94% | Optimal linker length; stable conformation |
Aromatic | Terephthalic acid | 97–99% | Rigid planar structure; precise base positioning |
Aromatic | Dipicolinic acid (DPI) | 99% | Electron-withdrawing groups; enhanced reactivity |
Psoralen indirectly modulates tyrosine kinase signaling by altering redox balance and receptor trafficking, rather than acting as a direct kinase inhibitor. In hepatocellular carcinoma (SMMC7721 cells), psoralen (50–100 μM) suppresses epidermal growth factor receptor (EGFR) phosphorylation and downstream MAPK/ERK activation within 24 hours. This occurs via psoralen-induced reactive oxygen species (ROS), which oxidize critical cysteine residues in EGFR's kinase domain, impairing ATP binding and autophosphorylation [3] [7]. Concomitant downregulation of PI3K/Akt occurs through reduced membrane localization of phosphorylated PDK1, a key Akt activator.
Network pharmacology analyses identify additional kinase targets, including:
Table 2: Kinase Pathways Modulated by Psoralen in Oncology Models
Target Kinase | Cancer Model | Functional Outcome | Proposed Mechanism |
---|---|---|---|
EGFR | Hepatocellular carcinoma | G1 cell cycle arrest; ↓ Cyclin D1 | ROS-mediated cysteine oxidation |
VEGFR2 | Breast adenocarcinoma | ↓ Tumor angiogenesis; ↑ vessel regression | Competitive ATP binding inhibition |
c-Src | Osteosarcoma | ↓ Focal adhesion turnover; ↓ invasion | Altered SH2 domain conformation |
JAK1 | Cutaneous T-cell lymphoma | Synergy with IFN-α; ↑ PUMA expression | Allosteric modulation of kinase domain |
Psoralen exhibits dual-phase interactions with CYP1A2: initial induction followed by competitive inhibition. At low concentrations (10–25 μM), psoralen binds the aryl hydrocarbon receptor (AhR) in hepatocytes, triggering AhR nuclear translocation and CYP1A2 gene transcription. This induction elevates CYP1A2 mRNA 3.5-fold and protein 2.8-fold within 12–24 hours in murine models [3]. Paradoxically, at higher concentrations (>50 μM), psoralen acts as a direct competitive inhibitor by occupying the enzyme's substrate-binding pocket. Molecular docking demonstrates psoralen forms:
This binding sterically hinders phenacetin O-deethylation (CYP1A2's marker reaction), with an IC₅₀ of 15.2 μM. In vitro assays using recombinant human CYP1A2 show psoralen decreases phenacetin metabolism by 80% at 100 μM, increasing phenacetin's AUC 4.1-fold [7] [9]. Crucially, psoralen's furan ring undergoes CYP1A2-mediated oxidation to epoxide intermediates, which covalently modify the enzyme's heme moiety, causing time-dependent inactivation (KI = 32 μM; kinact = 0.08 min⁻¹) [3]. This metabolic activation links psoralen to hepatotoxicity but also underlies its role in herb-drug interactions (HDIs), particularly with CYP1A2 substrates (e.g., theophylline, clozapine).
Table 3: Pharmacokinetic Parameters of Psoralen-Mediated CYP1A2 Modulation
Parameter | Induction Phase | Inhibition Phase | Method |
---|---|---|---|
CYP1A2 mRNA Increase | 3.5-fold | N/A | qPCR (murine hepatocytes) |
IC₅₀ (Direct Inhibition) | N/A | 15.2 μM | Recombinant CYP1A2 assay |
KI (Metabolism-Dependent) | N/A | 32 μM | TDI kinetics (HLMs) |
AUC Change (Phenacetin) | ↓ 30% (indirect) | ↑ 410% | Static HDI model |
Psoralen triggers unfolded protein response (UPR) activation by disrupting ER calcium homeostasis and promoting protein misfolding. In SMMC7721 hepatoma cells, psoralen (25–100 μM) induces rapid (<4 h) ER dilation and upregulates ER chaperones: GRP78/BiP (6-fold), GRP94 (4.5-fold), and calreticulin (3.2-fold) [1] [6]. This initiates the three canonical UPR branches:
Sustained CHOP elevation (>24 h) mediates apoptosis through:
In osteosarcoma models, CHOP-dependent apoptosis coincides with caspase-3 activation (3.5-fold increase) and PARP cleavage. Critically, CHOP-knockout cells exhibit 70% resistance to psoralen-induced apoptosis, confirming CHOP's centrality in this pathway [1] [5].
Table 4: ER Stress Markers Regulated by Psoralen in Cancer Models
UPR Component | Gene/Protein | Change (vs. Control) | Functional Consequence |
---|---|---|---|
ER Chaperones | GRP78 | ↑ 6.0-fold | Misfolded protein sequestration |
GRP94 | ↑ 4.5-fold | Client protein folding | |
UPR Sensors | p-PERK | ↑ 8.2-fold | eIF2α phosphorylation; ATF4 translation |
XBP1(s) | ↑ 5.1-fold | CHOP/GADD34 transcriptional activation | |
Pro-Apoptotic | CHOP | ↑ 12.0-fold | Bcl-2 repression; BIM/PUMA induction |
Cleaved caspase-3 | ↑ 3.5-fold | DNA fragmentation; apoptotic body formation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7